molecular formula C18H20N2S B160352 N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline CAS No. 10205-63-7

N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline

Cat. No. B160352
CAS RN: 10205-63-7
M. Wt: 296.4 g/mol
InChI Key: YEMJQXMSJPHNFJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline, commonly known as Methylene Blue (MB), is a heterocyclic aromatic compound with a chemical formula of C16H18N3S. It has been widely used in various scientific research fields due to its unique properties, including its ability to act as a redox indicator, electron carrier, and photosensitizer.

Scientific Research Applications

Methylene Blue has been extensively used in various scientific research fields, including microbiology, biochemistry, pharmacology, and neuroscience. It has been used as a staining agent for biological specimens, a redox indicator in enzymatic reactions, and an electron carrier in mitochondrial respiration. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism Of Action

Methylene Blue acts as an electron carrier in the mitochondrial electron transport chain, which is responsible for ATP synthesis in cells. It accepts electrons from NADH and FADH2 and transfers them to cytochrome c, which then transfers them to oxygen to form water. Methylene Blue also acts as a redox indicator in enzymatic reactions, where it can be oxidized or reduced depending on the redox state of the reaction.

Biochemical And Physiological Effects

Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuronal survival in neurodegenerative diseases. It has also been shown to have antiviral, antibacterial, and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methylene Blue in lab experiments is its ability to act as a redox indicator and electron carrier, which makes it a useful tool in enzymatic reactions and mitochondrial respiration studies. It is also relatively inexpensive and readily available. However, Methylene Blue can be toxic at high concentrations and can interfere with certain enzymatic reactions, which can limit its use in some experiments.

Future Directions

There are several future directions for Methylene Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methylene Blue in different experimental settings.
Conclusion:
In conclusion, Methylene Blue is a versatile compound that has been widely used in various scientific research fields due to its unique properties. Its ability to act as a redox indicator, electron carrier, and photosensitizer has made it a useful tool in enzymatic reactions, mitochondrial respiration studies, and cancer treatment. However, its potential toxicity and interference with certain enzymatic reactions should be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

The synthesis of Methylene Blue involves the reaction of N,N-Dimethylaniline with sulfur and sodium nitrite to form the intermediate compound, N,N-Dimethyl-4-nitrosoaniline. This intermediate compound is then reduced to Methylene Blue using a reducing agent such as zinc dust or sodium hydrosulfite. The final product is obtained as a blue-green crystalline powder that is soluble in water and ethanol.

properties

CAS RN

10205-63-7

Product Name

N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-diethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C18H20N2S/c1-4-20(5-2)15-9-7-14(8-10-15)18-19-16-11-6-13(3)12-17(16)21-18/h6-12H,4-5H2,1-3H3

InChI Key

YEMJQXMSJPHNFJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C

Other CAS RN

10205-63-7

Origin of Product

United States

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